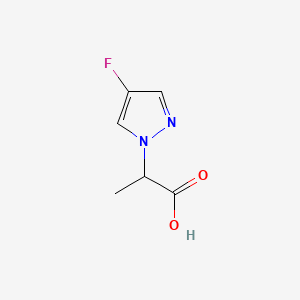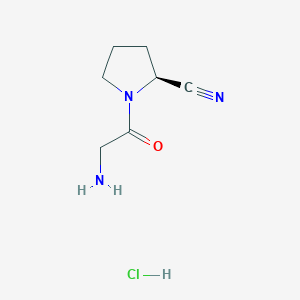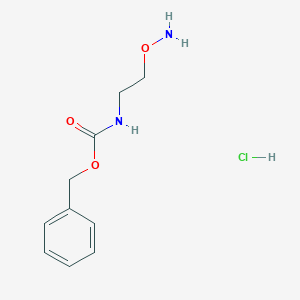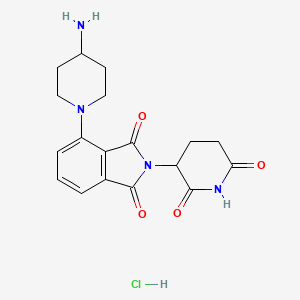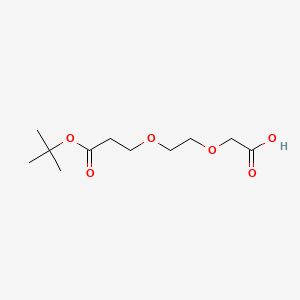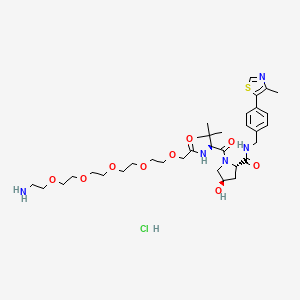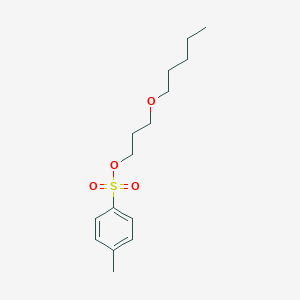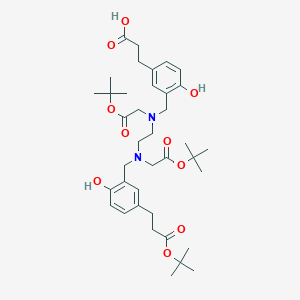
6-methoxyhexyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxyhexyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H22O4S . It is a derivative of p-toluenesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a 6-methoxyhexyl group. This compound is known for its applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-toluenesulfonic acid 6-methoxyhexyl ester typically involves the esterification of p-toluenesulfonic acid with 6-methoxyhexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid itself . The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of p-toluenesulfonic acid 6-methoxyhexyl ester involves similar esterification processes but with optimized conditions for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-methoxyhexyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different substituted products.
Hydrolysis: In the presence of water and acid, the ester can hydrolyze back to p-toluenesulfonic acid and 6-methoxyhexanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides and amines, typically under basic conditions.
Hydrolysis: Acidic conditions with water are used, often involving heating.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted esters or ethers.
p-Toluenesulfonic acid and 6-methoxyhexanol.Reduction: 6-methoxyhexanol.
Scientific Research Applications
6-methoxyhexyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Catalysis: It serves as a catalyst in esterification and transesterification reactions.
Pharmaceuticals: It is used in the synthesis of drug molecules and active pharmaceutical ingredients.
Material Science: It is involved in the preparation of functional materials and polymers.
Mechanism of Action
The mechanism of action of p-toluenesulfonic acid 6-methoxyhexyl ester primarily involves its role as an ester. In catalytic processes, it can act as a proton donor, facilitating various organic transformations. The sulfonate group is a good leaving group, making the compound effective in nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: The parent compound, which is a strong organic acid used in various chemical reactions.
Methanesulfonic acid: Another sulfonic acid with similar properties but different applications.
Benzenesulfonic acid: A related compound with a benzene ring instead of a toluene ring.
Uniqueness
6-methoxyhexyl 4-methylbenzenesulfonate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in specialized organic synthesis and industrial applications .
Properties
IUPAC Name |
6-methoxyhexyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4S/c1-13-7-9-14(10-8-13)19(15,16)18-12-6-4-3-5-11-17-2/h7-10H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJBGSYJUNDQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)methanamine;hydrochloride](/img/structure/B8249111.png)
![[1-(Pyridin-3-ylmethyl)cyclopentyl]methanamine;dihydrochloride](/img/structure/B8249113.png)
![[1-(Pyridin-3-ylmethyl)cyclohexyl]methanamine;dihydrochloride](/img/structure/B8249118.png)
![[4-[[2-(Trifluoromethyl)phenyl]methyl]oxan-4-yl]methanamine;hydrochloride](/img/structure/B8249124.png)
![3-(oxan-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride](/img/structure/B8249130.png)
